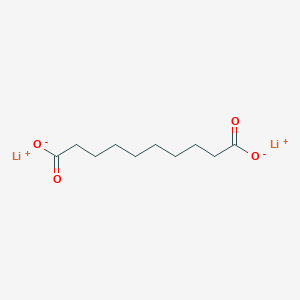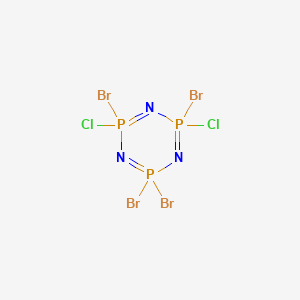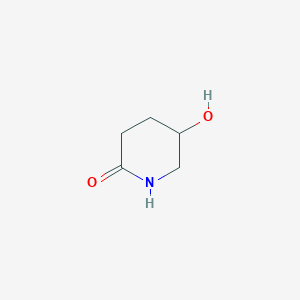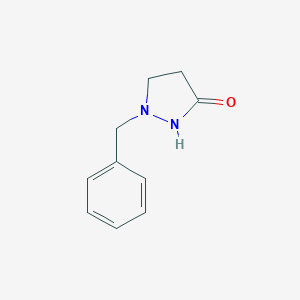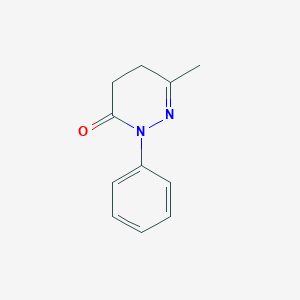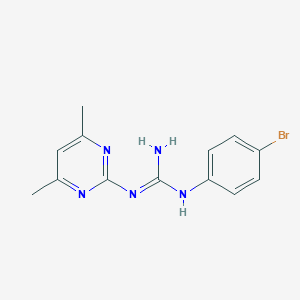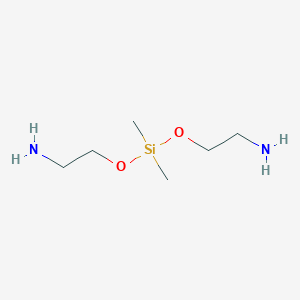
Bis(2-aminoethoxy)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-aminoethoxy)dimethylsilane is a chemical compound that is commonly used in scientific research for its unique properties. It is a silane coupling agent that is utilized in the synthesis of various materials such as polymers, composites, and coatings. This compound has gained significant attention due to its ability to enhance the adhesion and durability of materials.
Mécanisme D'action
Bis(2-aminoethoxy)dimethylsilane acts as a coupling agent by forming a covalent bond between two materials. This coupling agent has a unique ability to bond with both organic and inorganic materials, making it highly versatile. The covalent bond formed between the materials enhances the adhesion and durability of the material, making it more resistant to wear and tear.
Biochemical and Physiological Effects
Bis(2-aminoethoxy)dimethylsilane has no known biochemical or physiological effects. It is considered to be a safe and non-toxic compound when used in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Bis(2-aminoethoxy)dimethylsilane in laboratory experiments are its ability to enhance the adhesion and durability of materials, making them more resistant to wear and tear. It is also highly versatile and can bond with both organic and inorganic materials. The limitations of using this compound are its cost and availability. Bis(2-aminoethoxy)dimethylsilane is relatively expensive and may not be readily available in all laboratory settings.
Orientations Futures
There are several future directions for the use of Bis(2-aminoethoxy)dimethylsilane in scientific research. One potential application is in the production of biocompatible materials for medical devices. This compound could be utilized to improve the adhesion and durability of materials used in medical implants, making them more resistant to wear and tear. Another potential application is in the production of high-performance materials for aerospace and automotive industries. Bis(2-aminoethoxy)dimethylsilane could be utilized to enhance the adhesion and durability of materials used in these industries, making them more resistant to extreme temperatures and environmental conditions.
Conclusion
In conclusion, Bis(2-aminoethoxy)dimethylsilane is a highly versatile compound that is widely used in scientific research for its ability to enhance the adhesion and durability of materials. Its unique properties make it a valuable tool in the synthesis of various materials such as polymers, composites, and coatings. While it has no known biochemical or physiological effects, it is considered to be a safe and non-toxic compound when used in laboratory experiments. With its potential applications in the production of biocompatible materials and high-performance materials for aerospace and automotive industries, Bis(2-aminoethoxy)dimethylsilane is a compound that will continue to be of great interest to scientists and researchers in the future.
Méthodes De Synthèse
Bis(2-aminoethoxy)dimethylsilane is synthesized by the reaction of dimethyldichlorosilane with 2-aminoethanol. This reaction produces a clear, colorless liquid that is soluble in water and various organic solvents. The synthesis of this compound is relatively simple and can be performed using standard laboratory techniques.
Applications De Recherche Scientifique
Bis(2-aminoethoxy)dimethylsilane is widely used in scientific research due to its ability to improve the properties of materials. It is utilized as a coupling agent in the synthesis of various materials such as polymers, composites, and coatings. This compound enhances the adhesion and durability of materials, making them more resistant to wear and tear. It is also used in the production of adhesives, sealants, and coatings for various industrial applications.
Propriétés
Numéro CAS |
15942-80-0 |
|---|---|
Nom du produit |
Bis(2-aminoethoxy)dimethylsilane |
Formule moléculaire |
C6H18N2O2Si |
Poids moléculaire |
178.3 g/mol |
Nom IUPAC |
2-[2-aminoethoxy(dimethyl)silyl]oxyethanamine |
InChI |
InChI=1S/C6H18N2O2Si/c1-11(2,9-5-3-7)10-6-4-8/h3-8H2,1-2H3 |
Clé InChI |
XCYUKUCZYUZAOV-UHFFFAOYSA-N |
SMILES |
C[Si](C)(OCCN)OCCN |
SMILES canonique |
C[Si](C)(OCCN)OCCN |
Autres numéros CAS |
15942-80-0 |
Pictogrammes |
Irritant |
Synonymes |
2-(2-aminoethoxy-dimethyl-silyl)oxyethanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



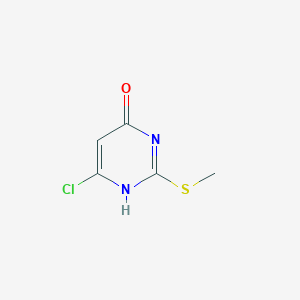
![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine](/img/structure/B102168.png)
![2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B102169.png)
